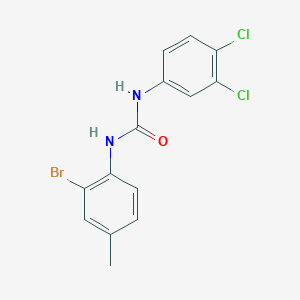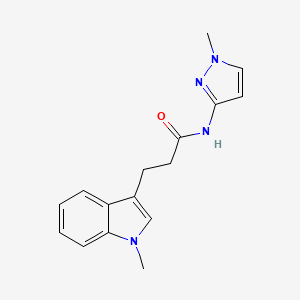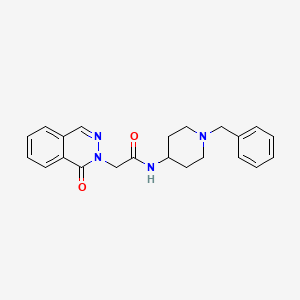![molecular formula C20H25N3O5 B10981895 methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B10981895.png)
methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate is a complex organic compound that features a benzodiazepine core structure. Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders. This compound, with its unique structural modifications, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodiazepine core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This involves the reaction of the benzodiazepine intermediate with a piperidine derivative, often under conditions that promote nucleophilic substitution.
Esterification: The final step involves the esterification of the resulting compound to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzodiazepine receptors.
Medicine: Potential therapeutic applications in the treatment of central nervous system disorders.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate is likely related to its interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) neurotransmitter system, which plays a key role in regulating neuronal excitability. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar pharmacological effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications could potentially enhance its efficacy, reduce side effects, or provide new therapeutic applications.
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[1-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C20H25N3O5/c1-28-18(25)12-13-8-10-23(11-9-13)17(24)7-6-16-20(27)21-15-5-3-2-4-14(15)19(26)22-16/h2-5,13,16H,6-12H2,1H3,(H,21,27)(H,22,26) |
InChI Key |
OBOLLDDKIIKSIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B10981820.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10981823.png)
![N-(3,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10981829.png)
![N-{[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine](/img/structure/B10981832.png)
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B10981836.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10981839.png)
![3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B10981844.png)
![N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide](/img/structure/B10981851.png)

![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981870.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one](/img/structure/B10981877.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981890.png)
